Nilotinib hydrochloride

Descripción general

Descripción

El clorhidrato de nilotinib es un medicamento que se utiliza principalmente para tratar la leucemia mieloide crónica (LMC) que es positiva para el cromosoma Filadelfia. Es un inhibidor de la tirosina quinasa de segunda generación desarrollado para superar la resistencia al imatinib, otro inhibidor de la tirosina quinasa. El clorhidrato de nilotinib se comercializa con el nombre de marca Tasigna y es conocido por su eficacia en el tratamiento de la LMC recién diagnosticada y resistente al imatinib .

Aplicaciones Científicas De Investigación

El clorhidrato de nilotinib tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y estabilidad de los inhibidores de la tirosina quinasa.

Biología: Se investiga por sus efectos en las vías de señalización celular y su potencial para inhibir otras quinasas.

Medicina: Se utiliza principalmente para tratar la leucemia mieloide crónica. .

Industria: Se utiliza en el desarrollo de formulaciones farmacéuticas y como patrón de referencia en química analítica.

Mecanismo De Acción

El clorhidrato de nilotinib ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de la proteína BCR-ABL, que es producida por el cromosoma Filadelfia. Se une al sitio de unión al ATP de la proteína BCR-ABL, evitando su actividad de fosforilación. Esta inhibición bloquea las vías de señalización descendentes que son cruciales para la supervivencia y proliferación de las células leucémicas .

Compuestos Similares:

Imatinib: El inhibidor de la tirosina quinasa de primera generación utilizado para tratar la LMC. El clorhidrato de nilotinib se desarrolló para superar la resistencia al imatinib.

Dasatinib: Otro inhibidor de la tirosina quinasa de segunda generación utilizado para tratar la LMC.

Bosutinib: Un inhibidor de la tirosina quinasa de tercera generación utilizado para el tratamiento de la LMC.

Singularidad del clorhidrato de nilotinib: El clorhidrato de nilotinib es único debido a su mayor potencia y especificidad para la proteína BCR-ABL en comparación con el imatinib. También es eficaz contra varias mutaciones BCR-ABL resistentes al imatinib, lo que lo convierte en una opción valiosa para los pacientes que no responden al imatinib .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Nilotinib hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of several tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR). It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell proliferation and survival . This compound also interacts with other biomolecules such as EPHA3, EPHA8, DDR1, DDR2, MAPK11, and ZAK, further contributing to its anti-leukemic effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In leukemic cells, it inhibits the BCR-ABL kinase, leading to reduced cell proliferation and increased apoptosis. This compound also affects cell signaling pathways, including those mediated by c-KIT and PDGFR, which are involved in cell growth and differentiation . Additionally, this compound influences gene expression and cellular metabolism, contributing to its therapeutic efficacy in CML .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation. This binding prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of leukemic cells . This compound also inhibits other tyrosine kinases, such as c-KIT and PDGFR, by a similar mechanism, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of resistance in leukemic cells . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of BCR-ABL kinase activity and prolonged survival of treated cells . Resistance mechanisms, such as mutations in the BCR-ABL gene, can reduce its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively inhibits the proliferation of leukemic cells and reduces tumor burden . At higher doses, this compound can cause toxic effects, including hepatotoxicity and cardiotoxicity . Studies have shown that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidation and hydroxylation, mainly by the enzyme CYP3A4 . The main circulating component in the serum is the parent drug, with its metabolites contributing minimally to its pharmacological activity . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly protein-bound in the plasma, with a protein binding rate of approximately 98% . The compound is also an inhibitor of the OATP-1B1 transporter, which affects its distribution and accumulation in specific tissues . The distribution coefficient (D) for this compound in n-octanol/0.1 N HCl buffer at 37°C is 0.08, indicating its hydrophilic nature .

Subcellular Localization

This compound is localized within specific subcellular compartments, influencing its activity and function. Studies have shown that it can be internalized by cells and distributed within the cytoplasm and nucleus . The subcellular localization of this compound is crucial for its therapeutic effects, as it needs to reach its target kinases to exert its inhibitory action .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de nilotinib implica múltiples pasos, comenzando con la preparación de la estructura principal, que incluye un derivado de benzamida. El proceso normalmente involucra los siguientes pasos:

Formación de la estructura principal: La estructura principal se sintetiza mediante la reacción de ácido 4-metil-3-nitrobenzoico con 4-metil-1H-imidazol en presencia de un agente de acoplamiento.

Formación de la sal de clorhidrato: El paso final implica convertir el compuesto intermedio en clorhidrato de nilotinib mediante su reacción con ácido clorhídrico.

Métodos de producción industrial: La producción industrial del clorhidrato de nilotinib sigue una ruta sintética similar, pero está optimizada para la producción a gran escala. El proceso asegura la formación de una forma cristalina estable de clorhidrato de nilotinib, lo cual es esencial para su formulación farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de nilotinib experimenta varias reacciones químicas, que incluyen:

Oxidación: El clorhidrato de nilotinib puede oxidarse bajo condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: El grupo nitro en el compuesto intermedio se reduce a una amina durante la síntesis.

Sustitución: La síntesis implica reacciones de sustitución para introducir grupos funcionales en la estructura principal.

Reactivos y condiciones comunes:

Hidrogenación catalítica: Se utiliza níquel Raney en metanol para el paso de reducción.

Ácido clorhídrico: Se utiliza para formar la sal de clorhidrato.

Principales productos formados:

Clorhidrato de nilotinib: El producto principal formado a partir de la síntesis.

Productos de degradación: Formados durante la oxidación y otras condiciones de estrés

Comparación Con Compuestos Similares

Imatinib: The first-generation tyrosine kinase inhibitor used to treat CML. Nilotinib hydrochloride was developed to overcome resistance to imatinib.

Dasatinib: Another second-generation tyrosine kinase inhibitor used to treat CML.

Bosutinib: A third-generation tyrosine kinase inhibitor used for CML treatment.

Uniqueness of this compound: this compound is unique due to its higher potency and specificity for the BCR-ABL protein compared to imatinib. It is also effective against several imatinib-resistant BCR-ABL mutations, making it a valuable option for patients who do not respond to imatinib .

Propiedades

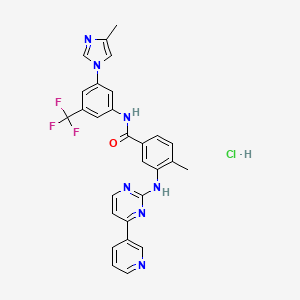

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGGYCCJUPYZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238968 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-95-3 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

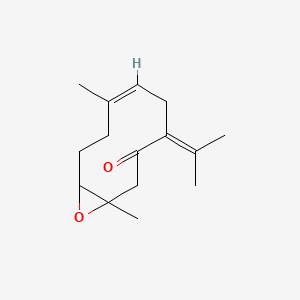

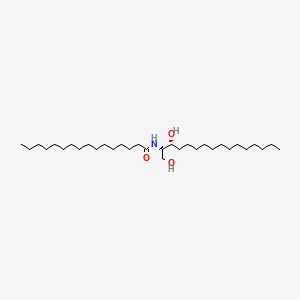

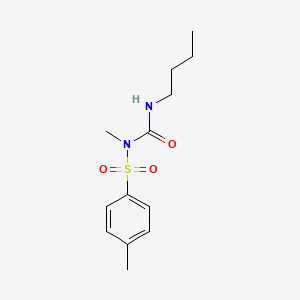

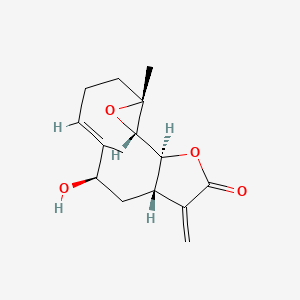

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R,3R)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1258718.png)

![(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B1258724.png)

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)